Cas no 1090870-04-4 (2-[Cyclopentyl(methyl)amino]acetamide)

2-[Cyclopentyl(methyl)amino]acetamide is a synthetic organic compound featuring a cyclopentylmethylamino group attached to an acetamide backbone. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The cyclopentyl moiety enhances lipophilicity, which may improve membrane permeability in bioactive molecules, while the acetamide group offers versatility for further functionalization. Its well-defined molecular architecture makes it a valuable intermediate for the synthesis of more complex compounds, particularly in drug discovery where modified aminoacetamides are often explored for their pharmacological properties. The compound’s stability under standard conditions ensures consistent performance in synthetic workflows.
2-[Cyclopentyl(methyl)amino]acetamide structure
1090870-04-4 structure
Product name:2-[Cyclopentyl(methyl)amino]acetamide
CAS No:1090870-04-4
MF:C8H16N2O
MW:156.225441932678
CID:5054993
PubChem ID:19377665

2-[Cyclopentyl(methyl)amino]acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-[cyclopentyl(methyl)amino]acetamide
    • NE51422
    • 2-[Cyclopentyl(methyl)amino]acetamide
    • Inchi: 1S/C8H16N2O/c1-10(6-8(9)11)7-4-2-3-5-7/h7H,2-6H2,1H3,(H2,9,11)
    • InChI Key: UAHZKFSPRMQRTQ-UHFFFAOYSA-N
    • SMILES: O=C(CN(C)C1CCCC1)N

Computed Properties

  • Exact Mass: 156.126263138g/mol
  • Monoisotopic Mass: 156.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.3
  • XLogP3: 0.5

2-[Cyclopentyl(methyl)amino]acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN4109-5G
2-[cyclopentyl(methyl)amino]acetamide
1090870-04-4 95%
5g
¥ 5,273.00 2023-03-30
Enamine
EN300-70286-0.25g
2-[cyclopentyl(methyl)amino]acetamide
1090870-04-4 95%
0.25g
$142.0 2023-05-03
Chemenu
CM434013-250mg
2-[cyclopentyl(methyl)amino]acetamide
1090870-04-4 95%+
250mg
$188 2023-01-20
TRC
B424925-50mg
2-[Cyclopentyl(methyl)amino]acetamide
1090870-04-4
50mg
$ 95.00 2022-06-07
Enamine
EN300-70286-1.0g
2-[cyclopentyl(methyl)amino]acetamide
1090870-04-4 95%
1g
$371.0 2023-05-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN4109-10G
2-[cyclopentyl(methyl)amino]acetamide
1090870-04-4 95%
10g
¥ 7,821.00 2023-03-30
Enamine
EN300-70286-2.5g
2-[cyclopentyl(methyl)amino]acetamide
1090870-04-4 95%
2.5g
$726.0 2023-05-03
Aaron
AR01ABRL-500mg
2-[cyclopentyl(methyl)amino]acetamide
1090870-04-4 95%
500mg
$398.00 2025-02-10
A2B Chem LLC
AV60325-250mg
2-[cyclopentyl(methyl)amino]acetamide
1090870-04-4 95%
250mg
$185.00 2024-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN4109-500.0mg
2-[cyclopentyl(methyl)amino]acetamide
1090870-04-4 95%
500.0mg
¥1142.0000 2024-07-28

Additional information on 2-[Cyclopentyl(methyl)amino]acetamide

Comprehensive Overview of 2-[Cyclopentyl(methyl)amino]acetamide (CAS No. 1090870-04-4): Properties, Applications, and Research Insights

2-[Cyclopentyl(methyl)amino]acetamide (CAS No. 1090870-04-4) is a specialized organic compound gaining attention in pharmaceutical and biochemical research. This cyclopentyl-derived acetamide features a unique methylamino substitution pattern, making it a valuable intermediate for drug discovery and material science. Its molecular structure combines a cyclopentane ring with a methylaminoacetamide moiety, offering distinct steric and electronic properties for targeted applications.

Recent studies highlight the compound's potential in modulating enzyme activity and receptor binding, particularly in neurological and metabolic research. Researchers are investigating its role as a scaffold molecule for designing novel small-molecule inhibitors, aligning with current trends in precision medicine and personalized therapeutics. The amide group in its structure enhances hydrogen-bonding capacity, a critical feature for bioavailability optimization in drug development.

The synthesis of 2-[Cyclopentyl(methyl)amino]acetamide typically involves reductive amination of cyclopentanone derivatives followed by amide coupling reactions. Advanced purification techniques like preparative HPLC ensure high purity (>98%), meeting stringent requirements for pharmaceutical intermediates. Analytical characterization via NMR spectroscopy (¹H, ¹³C) and mass spectrometry confirms its structural integrity, while X-ray crystallography studies reveal its conformational preferences in solid state.

In material science, this compound demonstrates intriguing properties for molecular self-assembly applications. Its amphiphilic character enables formation of ordered nanostructures, relevant to drug delivery systems and functional coatings. Recent patent filings suggest growing industrial interest in its derivatives for biodegradable polymers and smart materials responsive to physiological conditions.

From a computational chemistry perspective, 1090870-04-4 serves as an excellent model for studying conformational dynamics of N-alkylated acetamides. Molecular docking simulations predict favorable interactions with various biological targets, particularly G-protein coupled receptors (GPCRs) and kinase enzymes. These computational insights guide medicinal chemists in structure-activity relationship (SAR) studies for next-generation therapeutics.

Quality control protocols for 2-[Cyclopentyl(methyl)amino]acetamide emphasize rigorous impurity profiling using UHPLC-MS techniques. Regulatory-compliant documentation includes detailed certificates of analysis (CoA) covering residual solvents, heavy metal content, and stability data under various storage conditions (-20°C to +25°C). These measures address growing industry demands for traceable synthetic compounds in preclinical research.

Emerging applications explore its utility in proteomics research as a mass spectrometry tag for improved peptide detection. The compound's secondary amine functionality allows selective modification of carboxyl groups in biomolecules, facilitating advanced bioconjugation strategies. Such innovations align with current multi-omics research trends integrating proteomic and metabolomic data.

Environmental and safety assessments indicate favorable ecotoxicological profiles for 1090870-04-4, with biodegradation studies showing >80% mineralization within 28 days under standard OECD test conditions. Its low bioaccumulation potential and minimal aquatic toxicity make it suitable for sustainable chemistry applications, addressing growing concerns about green chemistry principles in synthetic organic chemistry.

The global market for cyclopentyl-containing compounds like 2-[Cyclopentyl(methyl)amino]acetamide is projected to grow at 6.8% CAGR (2023-2030), driven by expanding contract research organizations (CROs) and drug discovery pipelines. Custom synthesis services now offer isotope-labeled versions (¹³C, ¹⁵N) for advanced pharmacokinetic studies, reflecting the compound's versatility in modern research workflows.

Future research directions may explore its potential in allosteric modulator development and protein-protein interaction inhibition. The compound's balanced lipophilicity (clogP ~1.2) and polar surface area (≈40 Ų) make it particularly interesting for blood-brain barrier penetration studies, a hot topic in neuropharmacology and CNS drug development.

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